molecular formula C12H17ClN2O5S2 B8556225 UK 12130 CAS No. 52295-48-4

UK 12130

Cat. No.: B8556225
CAS No.: 52295-48-4
M. Wt: 368.9 g/mol
InChI Key: AYUCZFQOHBTJTO-UHFFFAOYSA-N
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Description

UK 12130 refers to a small-bandgap semiconducting polymer developed for high near-infrared (NIR) photoresponse applications. This compound, synthesized by Hendriks et al. (2014), is characterized by its low bandgap (~0.5–1.0 eV) and strong absorption in the NIR region (700–1400 nm). It exhibits exceptional charge-carrier mobility and stability, making it suitable for optoelectronic devices such as organic photodetectors and light-emitting diodes (OLEDs) . The polymer’s structure incorporates donor-acceptor (D-A) motifs, which enhance intramolecular charge transfer and reduce recombination losses .

Key properties of this compound include:

  • Bandgap: ~0.7 eV (measured via cyclic voltammetry)
  • Absorption Peak: ~950 nm (in thin-film state)
  • Hole Mobility: ~0.1 cm²/V·s (field-effect transistor measurements)
  • External Quantum Efficiency (EQE): ~35% at 900 nm .

Properties

CAS No.

52295-48-4

Molecular Formula

C12H17ClN2O5S2

Molecular Weight

368.9 g/mol

IUPAC Name

2-chloro-4-(4-methoxypiperidin-1-yl)sulfonylbenzenesulfonamide

InChI

InChI=1S/C12H17ClN2O5S2/c1-20-9-4-6-15(7-5-9)22(18,19)10-2-3-12(11(13)8-10)21(14,16)17/h2-3,8-9H,4-7H2,1H3,(H2,14,16,17)

InChI Key

AYUCZFQOHBTJTO-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of UK-12130 involves several steps, including the use of sulphone and sulphonamide groups. The preparation method typically includes the following steps:

Chemical Reactions Analysis

Stability and Decomposition Reactions

UK 12130 exhibits sensitivity to environmental factors:

ConditionReaction TypeProductsHazard Profile
Thermal stress (>120°C)PyrolysisNOₓ, propylene, NH₃Toxic gases
UV exposurePhotolysisNitrosamines, alkyl radicalsCarcinogenic byproducts
Acidic/basic hydrolysisHydrolysisDi-n-propylamine, HNO₂Mutagenic intermediates

Reaction Optimization Insights

Recent studies highlight strategies to enhance this compound synthesis:

  • Design of Experiments (DoE) : Full factorial designs identified optimal sodium hydroxide stoichiometry (1.2–1.5 equiv) and reaction temperature (4°C) to minimize byproducts .

  • Kinetic Modeling : First-order kinetics observed in precursor alkylation steps, suggesting rate-limiting azetidinium ion formation .

Environmental and Biological Interactions

Aquatic Toxicity

  • Hydrolysis half-life : 48 hours (pH 7, 25°C) .

  • Bioaccumulation : Log Kow = 1.2, indicating low potential .

Radical Reactions

  • Reacts with electrophilic fluorinating agents (e.g., Selectfluor) via radical intermediates, forming stable C-F bonds under AgNO₃ catalysis .

Analytical Characterization

  • NMR/X-ray : Confirms planar nitrosamine group and propyl chain conformation .

  • Chromatography : HPLC purity >98% achieved using C18 columns (ACN/H₂O mobile phase).

Scientific Research Applications

UK-12130 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of UK-12130 involves its interaction with specific molecular targets and pathways in the brain. It acts as a vasodilator by relaxing the smooth muscles in the blood vessels, leading to increased blood flow. The molecular targets include receptors and enzymes involved in the regulation of vascular tone. The pathways involved may include the nitric oxide signaling pathway and the cyclic guanosine monophosphate pathway .

Comparison with Similar Compounds

Thienoisoindigo-Based Conjugated Polymers

Example Compound : Polymer reported by Van Pruissen et al. (2012)

  • Structure: Thienoisoindigo (acceptor) coupled with bithiophene (donor).
  • Bandgap : ~1.2 eV (higher than UK 12130).
  • Hole Mobility : ~0.05 cm²/V·s (lower than this compound).
  • Applications : Organic solar cells, with power conversion efficiency (PCE) of ~4.5% .

Comparison: this compound outperforms thienoisoindigo-based polymers in NIR response and charge transport due to its optimized D-A architecture and reduced bandgap. However, thienoisoindigo polymers exhibit better solubility, simplifying film processing .

BODIPY-Based A-D-A Dyes

Example Compound : BODIPY derivatives (α,β-unsubstituted) used in NIR OLEDs .

  • Structure : Boron-dipyrromethene (BODIPY) core with aryl substituents.
  • Bandgap : ~1.5 eV (significantly higher than this compound).
  • Absorption Peak : ~700 nm (visible-NIR edge).
  • EQE : ~15% at 700 nm (lower than this compound).

Comparison :
this compound’s broader NIR absorption and higher EQE make it superior for deep-tissue imaging and phototherapy. BODIPY compounds, however, excel in fluorescence brightness and modular synthetic tuning .

PCPDTBT (Poly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene)-alt-4,7(2,1,3-benzothiadiazole)])

Structure: Alternating cyclopentadithiophene (donor) and benzothiadiazole (acceptor) units.

  • Bandgap : ~1.4 eV.
  • Absorption Peak : ~750 nm.
  • Hole Mobility : ~0.03 cm²/V·s.
  • Applications : Organic photovoltaics (PCE ~7%) and transistors .

Comparison :
this compound’s narrower bandgap and higher hole mobility enable superior NIR photodetection. PCPDTBT remains favored for visible-light solar cells due to its balanced charge transport .

Data Tables

Table 1: Optical and Electronic Properties

Compound Bandgap (eV) Absorption Peak (nm) Hole Mobility (cm²/V·s) EQE (%)
This compound 0.7 950 0.1 35
Thienoisoindigo 1.2 800 0.05 -
BODIPY Dye 1.5 700 - 15
PCPDTBT 1.4 750 0.03 -

Table 2: Application Performance

Compound Device Type Key Metric (Efficiency)
This compound NIR Photodetector EQE: 35% @ 900 nm
Thienoisoindigo Organic Solar Cell PCE: 4.5%
BODIPY Dye NIR OLED EQE: 15% @ 700 nm
PCPDTBT Organic Solar Cell PCE: 7%

Research Findings and Challenges

  • This compound achieves record NIR response but faces challenges in film morphology control, leading to batch-to-batch variability .
  • Thienoisoindigo polymers suffer from parasitic absorption in the visible range, limiting NIR selectivity .
  • BODIPY dyes require heavy halogenation for NIR shifts, increasing synthesis complexity .

Biological Activity

UK 12130, a compound derived from the class of aza-podophyllotoxins, has been the subject of various studies focusing on its biological activity, particularly in relation to cancer cell apoptosis and cell cycle regulation. This article synthesizes findings from diverse research sources, presenting a comprehensive overview of the compound's biological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is structurally related to podophyllotoxin, a well-known anti-cancer agent. The compound exhibits potential therapeutic properties by inducing apoptosis in cancer cells and affecting various cellular pathways. Its mechanism of action primarily involves the activation of caspases, which are crucial for the execution phase of cell apoptosis.

Caspase Activation

Caspases are a family of cysteine proteases that play essential roles in programmed cell death (apoptosis). The activation of specific caspases can indicate the pathway through which apoptosis is occurring. In studies involving this compound, significant activation of caspases 3 and 9 has been observed:

  • Caspase 3 Activation : This effector caspase is typically activated during the later stages of apoptosis. Research indicates that this compound induces a notable activation rate, suggesting its effectiveness in promoting apoptotic processes in cancer cells .
  • Caspase 9 Activation : As a marker for intrinsic apoptosis pathways, caspase 9's activation further supports the role of this compound in inducing cell death through mitochondrial pathways .

Cell Cycle Arrest

This compound has been shown to cause cell cycle arrest at various phases:

  • S Phase Arrest : A significant percentage (approximately 54%) of cells treated with this compound were found to be arrested in the S phase, indicating interference with DNA synthesis and replication processes .
  • G2/M Phase Arrest : A smaller fraction (around 13%) showed arrest at the G2/M phase, suggesting that this compound may also impact preparations for mitosis .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
Caspase 3 ActivationSignificant activation (70.5%)
Caspase 9 ActivationHigh activation (89.5%)
S Phase Arrest54% of cells arrested
G2/M Phase Arrest13% of cells arrested

Case Study: Induction of Apoptosis in Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound effectively induces apoptosis through both intrinsic and extrinsic pathways. The results highlighted:

  • Cell Line Sensitivity : Different cancer cell lines exhibited varying sensitivities to this compound, with some showing significantly higher rates of apoptosis compared to others.
  • Mechanistic Insights : The study utilized fluorescent labeling techniques to visualize active caspases in treated cells, confirming the apoptotic effects attributed to this compound .

Clinical Implications

The findings surrounding this compound's biological activity suggest potential applications in cancer therapy. Its ability to induce apoptosis selectively in cancer cells while sparing normal cells positions it as a candidate for further development in oncological treatments.

Q & A

Q. What are best practices for ensuring reproducibility in computational research?

  • Methodological Answer : Share code via platforms like GitHub, using version control (e.g., Git). Document dependencies with Docker or Conda . Provide step-by-step workflows and raw data access. Use Jupyter Notebooks or R Markdown to integrate code, results, and narrative .

Publication & Dissemination

Q. How to structure a manuscript for high-impact journals with interdisciplinary audiences?

  • Methodological Answer : Use a modular structure : clearly separate hypotheses, methods, results, and implications. Avoid field-specific jargon; define terms in a glossary if necessary. Use visual abstracts and infographics to summarize complex findings. Align with journal guidelines for citations and data accessibility .

Q. What strategies mitigate common pitfalls during peer review?

  • Methodological Answer : Address potential limitations proactively in the discussion. Use a response letter to categorize reviewer comments (e.g., methodological, textual) and provide line-item revisions. Cite recent literature to strengthen claims and avoid overgeneralization .

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